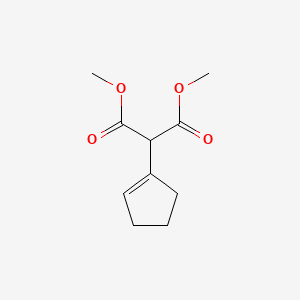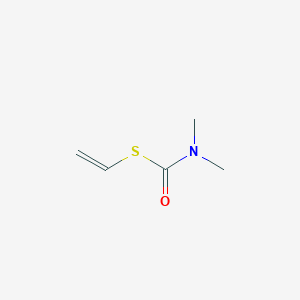![molecular formula C19H18BrNO4 B14396671 1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one CAS No. 86817-58-5](/img/structure/B14396671.png)
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated aromatic ring and multiple methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one typically involves multiple steps, starting with the bromination of a dimethoxybenzene derivative. This is followed by a series of reactions including methylation and cyclization to form the isoquinolinone core. Common reagents used in these reactions include bromine, methanol, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature and pressure, is crucial to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing the bromine atom with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Shares the brominated aromatic ring and methoxy groups but differs in its overall structure and applications.
4-Bromo-3,5-dimethoxyamphetamine: Another compound with similar functional groups but distinct pharmacological properties.
Uniqueness
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one is unique due to its isoquinolinone core, which imparts specific chemical and biological properties not found in the other similar compounds
Eigenschaften
CAS-Nummer |
86817-58-5 |
|---|---|
Molekularformel |
C19H18BrNO4 |
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8-ol |
InChI |
InChI=1S/C19H18BrNO4/c1-23-15-5-4-11-6-7-21-14(18(11)19(15)22)8-12-9-16(24-2)17(25-3)10-13(12)20/h4-7,9-10,22H,8H2,1-3H3 |
InChI-Schlüssel |
HSSBAVHGIHABNW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C=CN=C2CC3=CC(=C(C=C3Br)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14396589.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide](/img/structure/B14396595.png)
methyl}-1H-1,2,4-triazole](/img/structure/B14396596.png)
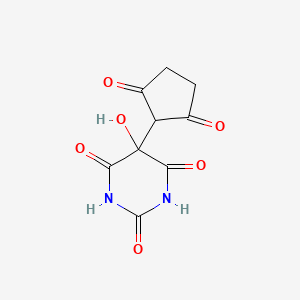
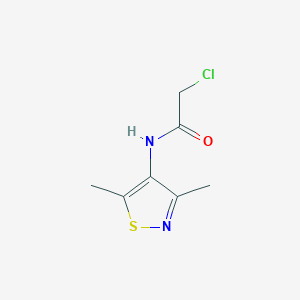

![4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine](/img/structure/B14396623.png)
![Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate](/img/structure/B14396628.png)
![[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene](/img/structure/B14396637.png)
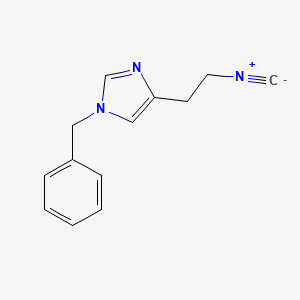
![4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile](/img/structure/B14396649.png)
